5-Ethynyl-2-methoxybenzonitrile
Overview
Description
5-Ethynyl-2-methoxybenzonitrile: is an organic compound with the molecular formula C10H7NO . It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Ethynyl-2-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with an ethynylating agent. For instance, the reaction of 2-methoxybenzonitrile with trimethylsilylacetylene in the presence of a base such as potassium carbonate, followed by desilylation, yields this compound .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions:
5-Ethynyl-2-methoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling, where it reacts with aryl halides in the presence of a palladium catalyst and a base.
Oxidation Reactions: The compound can undergo oxidation reactions, where the ethynyl group is converted to other functional groups such as carboxylic acids or ketones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium catalyst, copper(I) iodide, and a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted aryl compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Ethynyl-2-methoxybenzonitrile has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methoxybenzonitrile depends on the specific reactions it undergoes. For example, in the Sonogashira coupling reaction, the ethynyl group acts as a nucleophile, attacking the electrophilic palladium complex to form a new carbon-carbon bond . The nitrile group can also participate in various reactions, such as nucleophilic addition, where it acts as an electrophile.
Comparison with Similar Compounds
2-Methoxybenzonitrile: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
5-Ethynylbenzonitrile: Lacks the methoxy group, which can influence the compound’s reactivity and solubility.
2-Ethynyl-5-methoxybenzonitrile: Similar structure but with different substitution pattern, affecting its chemical properties.
Uniqueness:
5-Ethynyl-2-methoxybenzonitrile is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
IUPAC Name |
5-ethynyl-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-3-8-4-5-10(12-2)9(6-8)7-11/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFIKBPSOBAGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700112 | |
Record name | 5-Ethynyl-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062617-60-0 | |
Record name | 5-Ethynyl-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.